molecular formula C13H21N5 B11754927 {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine

{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11754927
M. Wt: 247.34 g/mol
InChI Key: SPSOSYAEQHMBOR-UHFFFAOYSA-N
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Description

{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, each substituted with different alkyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves multi-step organic reactions. One common method includes the alkylation of 3-methyl-1-(propan-2-yl)-1H-pyrazole with 1-methyl-1H-pyrazole-3-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents on the pyrazole ring is replaced by another nucleophile. Common reagents for these reactions include alkyl halides and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, amines, sodium hydride, and dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism of action of {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering cellular processes and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methylamine
  • [1-methyl-1H-pyrazol-3-yl]methylamine
  • 4,4’-Dichlorobenzophenone
  • Cresol

Uniqueness

The uniqueness of {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine lies in its dual pyrazole structure with distinct alkyl substitutions This structural feature imparts unique chemical and biological properties, distinguishing it from other similar compounds

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C13H21N5/c1-10(2)18-9-12(11(3)15-18)7-14-8-13-5-6-17(4)16-13/h5-6,9-10,14H,7-8H2,1-4H3

InChI Key

SPSOSYAEQHMBOR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=NN(C=C2)C)C(C)C

Origin of Product

United States

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